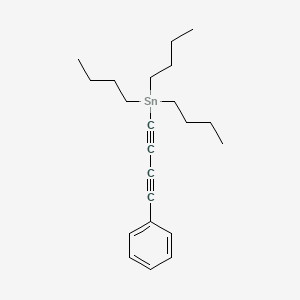
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 4-phenylbuta-1,3-diyn-1-yl group. This compound is part of the broader class of organotin compounds, which have diverse applications in organic synthesis due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane typically involves the coupling of a stannane precursor with a phenylbuta-1,3-diynyl derivative. One common method is the oxidative acetylene coupling, which involves the reaction of a stannane with a phenylbuta-1,3-diynyl compound under oxidative conditions . This method leverages the reactivity of the acetylene groups to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form different organotin derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds .
Applications De Recherche Scientifique
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane involves its ability to participate in radical reactions. The tin atom can form radicals that initiate or propagate radical chain reactions. These radicals can interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different applications.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: A silicon-based compound with a similar phenylbuta-1,3-diynyl group but different chemical properties.
Uniqueness
Tributyl(4-phenylbuta-1,3-diyn-1-YL)stannane is unique due to its combination of a tin atom with a phenylbuta-1,3-diynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in specific organic synthesis applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
125358-13-6 |
|---|---|
Formule moléculaire |
C22H32Sn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributyl(4-phenylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/C10H5.3C4H9.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-3-4-2;/h4-6,8-9H;3*1,3-4H2,2H3; |
Clé InChI |
LKXONYTZNQOHOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)
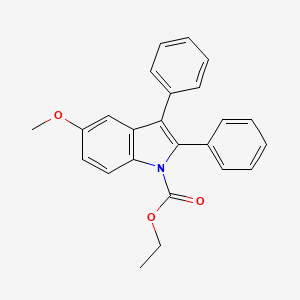
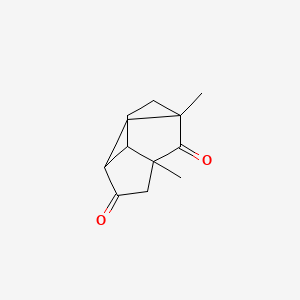

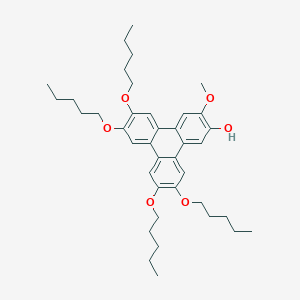
![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)


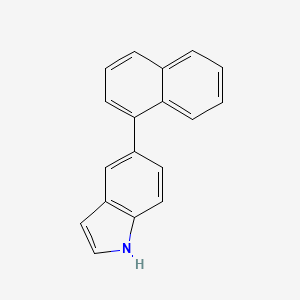
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
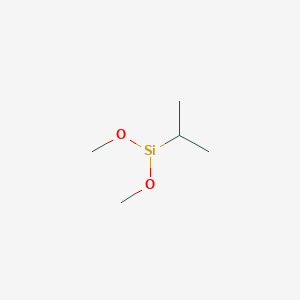
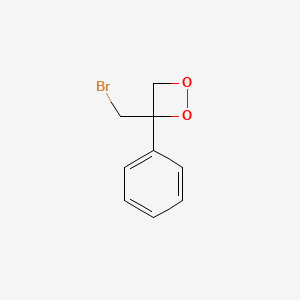
dimethyl-](/img/structure/B14278263.png)

